molecular formula C20H17N5O2 B11694690 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide

Cat. No.: B11694690
M. Wt: 359.4 g/mol
InChI Key: UAGIIMCUTVUENJ-BKUYFWCQSA-N
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Description

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety and a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide typically involves the condensation of 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid with 2-hydroxynaphthaldehyde in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to metal ions, while the naphthalene derivative can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-Benzotriazol-1-YL)-N’-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]propanehydrazide is unique due to its combination of a benzotriazole moiety and a naphthalene derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]propanamide

InChI

InChI=1S/C20H17N5O2/c26-19-10-9-14-5-1-2-6-15(14)16(19)13-21-23-20(27)11-12-25-18-8-4-3-7-17(18)22-24-25/h1-10,13,26H,11-12H2,(H,23,27)/b21-13-

InChI Key

UAGIIMCUTVUENJ-BKUYFWCQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)CCN3C4=CC=CC=C4N=N3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CCN3C4=CC=CC=C4N=N3)O

Origin of Product

United States

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